molecular formula C6H5N3O B055825 Oxazolo[5,4-b]pyridin-2-amine CAS No. 118767-91-2

Oxazolo[5,4-b]pyridin-2-amine

Cat. No.: B055825
CAS No.: 118767-91-2
M. Wt: 135.12 g/mol
InChI Key: YSQNOJMVGVZJRJ-UHFFFAOYSA-N
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Description

Oxazolo[5,4-b]pyridin-2-amine is a heterocyclic compound with the molecular formula C6H5N3O It features a fused ring system consisting of an oxazole ring and a pyridine ring

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Oxazolo[5,4-b]pyridin-2-amine are currently unknown. More research is needed to understand the compound’s impact on cellular processes and downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-pyridinol with a suitable reagent such as triphosgene. The reaction is carried out in a solvent, often under controlled temperature conditions. For example, the reaction may be conducted at temperatures ranging from -5°C to 30°C, followed by heating to 40-90°C for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of less toxic reagents, such as triphosgene instead of phosgene, is preferred to enhance safety and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Oxazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-b]pyridin-2-one derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Oxazolo[5,4-b]pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[5,4-b]pyridin-2-amine is unique due to its specific ring fusion and functional group arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1,3]oxazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNOJMVGVZJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595457
Record name [1,3]Oxazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118767-91-2
Record name [1,3]Oxazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxazolo[5,4-b]pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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